This compound is derived from various synthetic pathways involving aromatic compounds and fatty acids. It plays a significant role in organic chemistry, serving as an intermediate in the synthesis of other compounds, particularly in the field of medicinal chemistry and materials science.
The synthesis of methyl 12-oxo-12-phenyldodecanoate can be achieved through several methods. One notable approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane to yield the desired keto ester. The reaction conditions typically include:
This method yields methyl 12-oxo-12-phenyldodecanoate with a reported yield of around 74% under optimized conditions .
Methyl 12-oxo-12-phenyldodecanoate features a long aliphatic chain with a phenyl group attached to the carbon backbone. The structure can be represented as follows:
The compound's molecular structure can be visualized using its SMILES notation: CC(=O)C(C(CCCCC(=O)OC)C1=CC=CC=C1)C(C)C
.
Methyl 12-oxo-12-phenyldodecanoate participates in various chemical reactions typical of keto esters, including:
These reactions are crucial for synthesizing more complex organic molecules from this keto ester .
The mechanism of action for methyl 12-oxo-12-phenyldodecanoate primarily revolves around its reactivity due to the presence of the keto and ester functional groups.
Methyl 12-oxo-12-phenyldodecanoate exhibits several notable physical and chemical properties:
These properties are essential for its applications in organic synthesis and materials science .
Methyl 12-oxo-12-phenyldodecanoate finds various applications across different fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2